Tranxene

Description

Structure

3D Structure of Parent

Properties

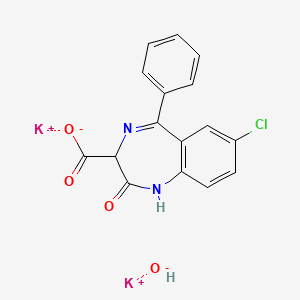

Molecular Formula |

C16H11ClK2N2O4 |

|---|---|

Molecular Weight |

408.92 g/mol |

IUPAC Name |

dipotassium;7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylate;hydroxide |

InChI |

InChI=1S/C16H11ClN2O3.2K.H2O/c17-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)19-14(16(21)22)15(20)18-12;;;/h1-8,14H,(H,18,20)(H,21,22);;;1H2/q;2*+1;/p-2 |

InChI Key |

QCHSEDTUUKDTIG-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)[O-].[OH-].[K+].[K+] |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)[O-].[OH-].[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Tranxene (Clorazepate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clorazepate (B1175885), marketed as Tranxene, is a long-acting benzodiazepine (B76468) prodrug primarily utilized for its anxiolytic, anticonvulsant, and sedative properties. Its therapeutic effects are not mediated by the parent compound but by its principal active metabolite, desmethyldiazepam (nordiazepam). This technical guide provides a comprehensive overview of the mechanism of action of clorazepate, focusing on the molecular interactions of desmethyldiazepam with its target, the γ-aminobutyric acid type A (GABA-A) receptor. This document details the pharmacokinetics of clorazepate's conversion to desmethyldiazepam, the subsequent metabolic cascade, and the pharmacodynamics of GABA-A receptor modulation. Quantitative data on receptor binding and efficacy, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows are presented to offer a thorough resource for researchers and drug development professionals.

Introduction

Clorazepate is a member of the 1,4-benzodiazepine (B1214927) class of drugs, which are positive allosteric modulators of the GABA-A receptor.[1] Unlike many other benzodiazepines, clorazepate itself has minimal affinity for the GABA-A receptor and functions as a prodrug.[2] Following oral administration, it undergoes rapid and virtually complete decarboxylation in the acidic environment of the stomach to form desmethyldiazepam, which is readily absorbed into the systemic circulation.[3][4] Desmethyldiazepam is also an active metabolite of other benzodiazepines, including diazepam.[5][6] The long half-life of desmethyldiazepam contributes to the prolonged therapeutic effects of clorazepate.[7] This guide will elucidate the intricate molecular mechanisms that underpin the pharmacological actions of clorazepate, from its initial metabolic activation to its modulatory effects on neuronal inhibition.

Metabolism and Pharmacokinetics

The clinical activity of clorazepate is entirely attributable to its active metabolites. The metabolic cascade is initiated in the gastrointestinal tract and continues in the liver.

Metabolic Pathway

-

Decarboxylation: In the acidic environment of the stomach, clorazepate is rapidly decarboxylated to N-desmethyldiazepam (nordiazepam). This conversion is essential for its pharmacological activity.[3][6]

-

Hydroxylation: Desmethyldiazepam is then hydroxylated in the liver by cytochrome P450 enzymes to form another active metabolite, oxazepam.[4][6]

-

Glucuronidation: Finally, oxazepam is conjugated with glucuronic acid to form an inactive metabolite that is excreted by the kidneys.[4]

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]

- 3. Clorazepate | C16H11ClN2O3 | CID 2809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. mrocc.org [mrocc.org]

- 6. arupconsult.com [arupconsult.com]

- 7. drugscan.com [drugscan.com]

- 8. usiena-air.unisi.it [usiena-air.unisi.it]

A Technical Guide to the Pharmacological Properties of Clorazepate Dipotassium

Introduction

Clorazepate (B1175885) dipotassium (B57713) is a benzodiazepine (B76468) derivative that serves as a prodrug.[1][2][3] It is clinically utilized for its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.[1][4] Its therapeutic applications include the management of anxiety disorders, adjunctive therapy for partial seizures, and the symptomatic relief of acute alcohol withdrawal.[5][6][7][8] This document provides an in-depth technical overview of the core pharmacological properties of clorazepate dipotassium, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

Clorazepate dipotassium itself is pharmacologically inactive.[1] Its therapeutic effects are mediated through its primary active metabolite, nordiazepam (N-desmethyldiazepam).[6][7][9][10][11][12][13][14]

1.1. GABA-A Receptor Modulation

Nordiazepam functions as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[1][3][4][5][8] The GABA-A receptor is a pentameric ligand-gated ion channel that forms a central chloride-selective pore.[15]

The key mechanistic steps are:

-

Binding: Nordiazepam binds to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine (BZD) site. This site is distinct from the binding site for the endogenous agonist, GABA.[1][3][8][15] The BZD site is located at the interface between the α and γ subunits of the receptor complex.[8][16][17][18]

-

Potentiation: This binding event induces a conformational change in the receptor that increases the affinity of GABA for its own binding site.[3]

-

Enhanced Chloride Influx: By enhancing the effect of GABA, nordiazepam increases the frequency of the chloride channel opening.[1][3] This leads to an augmented influx of chloride ions (Cl⁻) into the neuron.

-

Hyperpolarization: The increased intracellular concentration of negative chloride ions causes hyperpolarization of the neuronal membrane, making the neuron less excitable and less likely to fire an action potential.[1][3][8]

-

CNS Depression: This reduction in neuronal excitability across the CNS is responsible for the anxiolytic, sedative, anticonvulsant, and muscle-relaxant effects of the drug.[1][4][19]

Metabolism and Pharmacokinetics

Clorazepate's pharmacokinetic profile is primarily defined by its rapid conversion to nordiazepam and the long half-life of this active metabolite.

2.1. Absorption Clorazepate dipotassium is administered orally. In the acidic environment of the stomach, it undergoes rapid and almost complete decarboxylation to form nordiazepam, which is then absorbed.[1][4][5][6] The rate of this conversion can be affected by gastric pH.[5] Due to this rapid conversion, circulating levels of the parent drug, clorazepate, are essentially undetectable.[2][6][9][20]

2.2. Distribution Nordiazepam is widely distributed throughout body tissues and readily crosses the blood-brain barrier to exert its effects on the CNS.[5] It is highly lipophilic and exhibits a high degree of plasma protein binding, approximately 97-98%.[5][6][13] The volume of distribution for nordiazepam has been measured at approximately 1.24 L/kg.[2] Nordiazepam also crosses the placenta and is distributed into breast milk.[5]

2.3. Metabolism After its formation, nordiazepam is further metabolized in the liver, primarily through hydroxylation by cytochrome P450 enzymes.[2][6] This process yields other active metabolites, most notably oxazepam (3-hydroxynordiazepam), and smaller quantities of p-hydroxynordiazepam.[1][2][3][6]

2.4. Excretion These hydroxylated metabolites are subsequently conjugated with glucuronic acid to form inactive, water-soluble compounds that are excreted by the kidneys.[3][6] The major urinary metabolite is conjugated oxazepam.[2][3][6] Excretion occurs primarily via the urine (62-67%), with a smaller portion eliminated in the feces (15-19%) over a period of 10 days.[2][6][13]

2.5. Pharmacokinetic Parameters

The following table summarizes key quantitative pharmacokinetic data for clorazepate dipotassium, based on the properties of its active metabolite, nordiazepam.

| Parameter | Value | Reference(s) |

| Oral Bioavailability | 91% | [2] |

| Time to Peak Plasma Concentration (Tmax) | 0.9 - 2 hours | [2][10] |

| Peak Plasma Concentration (Cmax) | 356 ng/mL (after 20 mg oral dose) | [2] |

| Plasma Protein Binding | 97 - 98% | [5][6][13] |

| Volume of Distribution (Vd) | ~1.24 L/kg | [2] |

| Elimination Half-Life (t½) | ~40 - 50 hours | [6][13][20][21] |

| Route of Elimination | 62-67% Urine; 15-19% Feces | [2][6][13] |

Pharmacodynamics

The pharmacodynamic effects of clorazepate are characteristic of benzodiazepines, resulting in dose-dependent depression of the CNS.

3.1. Primary Therapeutic Effects

-

Anxiolytic: Effective in the management of anxiety disorders.[1][4]

-

Anticonvulsant: Used as adjunctive therapy for partial seizures by stabilizing electrical activity and reducing excessive neuronal firing.[4][19]

-

Sedative/Hypnotic: Can produce drowsiness and promote sleep.[1][4]

3.2. Tolerance and Dependence Prolonged use of clorazepate can lead to the development of tolerance, where higher doses are required to achieve the same therapeutic effect.[9][22] Clinically significant physical dependence can also occur, particularly with longer treatment durations and higher daily doses.[7][20] Abrupt discontinuation may precipitate acute withdrawal reactions, which can be severe and life-threatening.[7][20]

3.3. Recommended Clinical Dosages

The dosage of clorazepate dipotassium must be individualized based on the clinical indication and patient response.

| Indication | Population | Typical Initial & Maximum Dosages | Reference(s) |

| Anxiety Disorders | Adults | Initial: 15-30 mg/day in divided doses. Range: 15-60 mg/day. | [7][20] |

| Elderly/Debilitated | Initial: 7.5-15 mg/day. | [7][20] | |

| Partial Seizures (Adjunct) | Adults (>12 years) | Initial: 7.5 mg three times daily. Max: 90 mg/day. | [5][6] |

| Children (9-12 years) | Initial: 7.5 mg twice daily. Max: 60 mg/day. | [5][6] | |

| Acute Alcohol Withdrawal | Adults | Day 1: 30 mg initially, up to 90 mg total. Dosage is tapered over subsequent days. | [5][6] |

Key Experimental Protocols

4.1. Radioligand Binding Assay for GABA-A Receptor Affinity

To determine the binding affinity (Ki) of nordiazepam for the benzodiazepine site on the GABA-A receptor, a competitive radioligand binding assay is a standard method. The protocol involves measuring the displacement of a radiolabeled ligand by the unlabeled test compound.

Experimental Protocol:

-

Objective: To quantify the binding affinity of nordiazepam by determining its ability to displace [³H]-Flumazenil from rat cortical membranes.

-

Materials:

-

Rat cortical membrane tissue preparation (source of GABA-A receptors).

-

[³H]-Flumazenil (radioligand with high affinity for the BZD site).

-

Nordiazepam (unlabeled competitor ligand).

-

Diazepam (for determining non-specific binding).

-

Tris-HCl buffer (50 mM, pH 7.4).

-

Centrifuge, liquid scintillation counter.

-

-

Methodology:

-

Tissue Preparation: Homogenize rat cerebral cortex tissue in cold Tris-HCl buffer and prepare a crude membrane suspension through centrifugation. Resuspend the final pellet to a known protein concentration (e.g., 100 µg per assay tube).

-

Assay Setup: Prepare assay tubes in triplicate containing:

-

Total Binding: Membrane suspension, Tris-HCl buffer, and a fixed concentration of [³H]-Flumazenil (e.g., 1-2 nM).

-

Non-specific Binding: Same as Total Binding, but with the addition of a high concentration of unlabeled diazepam (e.g., 100 µM) to saturate BZD sites.

-

Competition Binding: Same as Total Binding, but with the addition of varying concentrations of nordiazepam.

-

-

Incubation: Incubate all tubes for a set period (e.g., 35 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[23]

-

Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters or by centrifugation to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters/pellets with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters/pellets in scintillation vials with scintillation fluid and measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding of [³H]-Flumazenil against the log concentration of nordiazepam.

-

Use non-linear regression analysis to fit the data to a one-site competition model to determine the IC₅₀ (concentration of nordiazepam that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Drug Interactions

The CNS depressant effects of clorazepate can be potentiated by other substances that also act on the CNS. Careful consideration of concomitant medications is critical.

| Interacting Substance Class | Potential Effect | Reference(s) |

| Opioids | Profound sedation, respiratory depression, coma, and death. | [5][7][20] |

| Alcohol | Increased CNS depression and psychomotor impairment. Ethanol may inhibit the hydroxylation of nordiazepam. | [6][24][25] |

| Barbiturates, Phenothiazines | Potentiated sedative and CNS depressant effects. | [6][20][25] |

| Other Antidepressants, MAOIs | Increased sedation and CNS depression. | [6][20][25] |

| Antacids | May decrease the rate of conversion to nordiazepam, but does not significantly impact overall bioavailability. | [10][20] |

Clorazepate dipotassium is a long-acting benzodiazepine prodrug whose pharmacological profile is dictated by its active metabolite, nordiazepam. Its mechanism centers on the positive allosteric modulation of the GABA-A receptor, leading to enhanced inhibitory neurotransmission throughout the CNS. Its pharmacokinetic properties are notable for a rapid conversion to nordiazepam and a long elimination half-life, which contributes to its sustained therapeutic effects but also necessitates careful management to mitigate risks of accumulation, dependence, and withdrawal. A thorough understanding of these pharmacological principles is essential for its rational use in research and clinical settings.

References

- 1. What is the mechanism of Clorazepate Dipotassium? [synapse.patsnap.com]

- 2. Clorazepate | C16H11ClN2O3 | CID 2809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clorazepate Dipotassium | C16H11ClK2N2O4 | CID 167305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is Clorazepate Dipotassium used for? [synapse.patsnap.com]

- 5. drugs.com [drugs.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. drugs.com [drugs.com]

- 8. SMPDB [smpdb.ca]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. Tranxene (Clorazepate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. novitiumpharma.com [novitiumpharma.com]

- 15. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. prescriberpoint.com [prescriberpoint.com]

- 21. Clorazepate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 22. Clorazepate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. [Pharmacokinetic studies on interactions between dipotassium clorazepate and alcohol after oral application (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. aapharma.ca [aapharma.ca]

An In-depth Technical Guide on the Molecular Targets of Clorazepate in the Central Nervous System

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clorazepate (B1175885), a classical benzodiazepine (B76468), exerts its therapeutic effects on the central nervous system (CNS) through its active metabolite, desmethyldiazepam (nordiazepam). This technical guide provides a comprehensive overview of the molecular interactions of desmethyldiazepam with its primary target, the γ-aminobutyric acid type A (GABA-A) receptor. The document details the mechanism of action, presents quantitative binding and functional data, outlines key experimental protocols for studying these interactions, and provides visual representations of the relevant signaling pathway and experimental workflows.

Introduction to Clorazepate

Clorazepate is a prodrug that is pharmacologically inactive until metabolized in the body.[1] Upon oral administration, it is rapidly decarboxylated in the acidic environment of the stomach to form desmethyldiazepam, the active metabolite responsible for its therapeutic effects.[1] Desmethyldiazepam is a long-acting benzodiazepine, and its subsequent metabolism in the liver produces other active compounds, including oxazepam.[1] Clorazepate is clinically utilized for its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.[1]

Primary Molecular Target: The GABA-A Receptor

The principal molecular target of desmethyldiazepam in the CNS is the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission.[1][2]

3.1 GABA-A Receptor Structure and Function

GABA-A receptors are pentameric transmembrane protein complexes that form a central chloride (Cl⁻) ion channel.[3] The most common isoform in the brain consists of two α, two β, and one γ subunit.[4] The binding of the endogenous neurotransmitter GABA to its sites at the interface of the α and β subunits triggers the opening of the chloride channel.[4] The resulting influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neuronal excitability.[1]

3.2 Mechanism of Action of Desmethyldiazepam

Desmethyldiazepam acts as a positive allosteric modulator of the GABA-A receptor.[5] It binds to a specific site on the receptor, known as the benzodiazepine site, which is located at the interface between the α and γ subunits.[4] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its own binding site.[4] By enhancing the effect of GABA, desmethyldiazepam increases the frequency of chloride channel opening, leading to a more pronounced hyperpolarization and a greater inhibitory effect on neuronal firing.[1] This potentiation of GABAergic neurotransmission underlies the therapeutic effects of clorazepate, such as anxiety reduction and seizure control.[1]

Quantitative Data: Binding Affinity and Potency

The following table summarizes the available quantitative data for the interaction of desmethyldiazepam and the structurally similar diazepam with GABA-A receptors. Data for desmethyldiazepam is limited; however, studies suggest that diazepam and desmethyldiazepam have a similar affinity for central benzodiazepine receptors.[1]

| Compound | Receptor Subtype | Parameter | Value | Reference |

| Desmethyldiazepam | Central Benzodiazepine Receptors | Affinity | Same as Diazepam | [1] |

| Diazepam | α1β2γ2 | EC₅₀ (Potentiation of GABA) | 64.8 ± 3.7 nM | |

| Diazepam | α1β2γ2 | EC₅₀ (Direct Activation) | 72.0 ± 2.0 nM | |

| Diazepam | α2β2γ2S | EC₅₀ (Potentiation of GABA) | ~275 nM | |

| Diazepam | α1β3γ2 | Kᵢ | 10.9 ± 0.6 nM | [2] |

| Diazepam | α2β3γ2 | Kᵢ | 8.8 ± 0.9 nM | [2] |

| Diazepam | α3β3γ2 | Kᵢ | 10.3 ± 1.1 nM | [2] |

| Diazepam | α5β3γ2 | Kᵢ | 7.9 ± 0.7 nM | [2] |

Note: Kᵢ (inhibitory constant) is a measure of binding affinity; lower values indicate higher affinity. EC₅₀ (half-maximal effective concentration) is a measure of potency; lower values indicate higher potency.

Experimental Protocols

The characterization of the interaction between benzodiazepines and GABA-A receptors relies on several key experimental techniques.

5.1 Radioligand Binding Assay

This technique is used to determine the binding affinity of a compound for a receptor.

Objective: To determine the inhibitory constant (Kᵢ) of desmethyldiazepam for the benzodiazepine binding site on GABA-A receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cerebral cortex) or cells expressing recombinant GABA-A receptors in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the prepared membranes, a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]Flunitrazepam) at a concentration near its dissociation constant (Kd), and varying concentrations of unlabeled desmethyldiazepam.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled benzodiazepine like diazepam).

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Rapidly separate the bound from free radioligand by filtering the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the desmethyldiazepam concentration to generate a competition curve.

-

Determine the IC₅₀ (the concentration of desmethyldiazepam that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

5.2 Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional effects of a compound on an ion channel, such as the potentiation of GABA-induced currents.

Objective: To determine the EC₅₀ of desmethyldiazepam for the potentiation of GABA-activated chloride currents.

Methodology:

-

Receptor Expression in Xenopus Oocytes:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Inject the oocytes with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1, β2, γ2).

-

Incubate the oocytes for 1-4 days to allow for receptor expression on the cell surface.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., Barth's solution).

-

Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Clamp the membrane potential at a fixed voltage (e.g., -60 mV).

-

-

Drug Application and Data Acquisition:

-

Apply a sub-maximal concentration of GABA (e.g., the EC₁₀) to the oocyte to elicit a baseline chloride current.

-

Co-apply the same concentration of GABA with varying concentrations of desmethyldiazepam and record the potentiated current.

-

Wash the oocyte with the recording solution between applications to allow for recovery.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced current in the absence and presence of each concentration of desmethyldiazepam.

-

Calculate the percentage of potentiation for each concentration.

-

Plot the percentage of potentiation against the logarithm of the desmethyldiazepam concentration to generate a dose-response curve.

-

Fit the curve with a sigmoidal function to determine the EC₅₀ and the maximum potentiation.

-

Visualizations

6.1 Signaling Pathway of Desmethyldiazepam at the GABA-A Receptor

Caption: Signaling pathway of desmethyldiazepam at the GABA-A receptor.

6.2 Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The therapeutic efficacy of clorazepate is mediated by its active metabolite, desmethyldiazepam, which acts as a positive allosteric modulator at the benzodiazepine site of GABA-A receptors in the central nervous system. By enhancing the inhibitory effects of GABA, desmethyldiazepam produces anxiolytic, anticonvulsant, sedative, and muscle relaxant effects. A thorough understanding of its interaction with various GABA-A receptor subtypes, quantified through techniques such as radioligand binding assays and electrophysiology, is crucial for the rational design and development of novel therapeutics with improved efficacy and side-effect profiles.

References

- 1. Diazepam and desmethyldiazepam differ in their affinities and efficacies at 'central' and 'peripheral' benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Long-Term Tranxene (Clorazepate) Administration: A Neurochemical Deep Dive

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Long-term administration of Tranxene (clorazepate), a long-acting benzodiazepine (B76468), induces significant neurochemical adaptations primarily within the gamma-aminobutyric acid (GABA)ergic system, with secondary effects on glutamatergic and other neurotransmitter systems. Clorazepate (B1175885) is a prodrug, rapidly converted to its active metabolite, desmethyldiazepam, which acts as a positive allosteric modulator of the GABA-A receptor.[1] Chronic exposure leads to a state of tolerance and dependence, characterized by a reduction in the therapeutic efficacy of the drug and the emergence of withdrawal symptoms upon cessation. These phenomena are underpinned by complex molecular changes including alterations in GABA-A receptor density, subunit composition, and functional coupling, as well as compensatory adjustments in excitatory neurotransmission. This guide provides a comprehensive overview of these neurochemical effects, summarizing key quantitative data, detailing experimental methodologies, and illustrating the involved signaling pathways.

Mechanism of Action

Clorazepate, through its active metabolite desmethyldiazepam, enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor.[2] This action increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[1][3] This mechanism is responsible for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of clorazepate.[1]

Neurochemical Effects of Long-Term Administration

Chronic administration of benzodiazepines, including clorazepate, triggers a cascade of neuroadaptive changes as the central nervous system attempts to maintain homeostasis in the presence of continuous GABAergic enhancement.

GABAergic System Adaptations

The most profound and well-documented neurochemical changes following long-term benzodiazepine administration occur at the GABA-A receptor.

-

Receptor Downregulation: Prolonged exposure to benzodiazepines leads to a decrease in the number of GABA-A receptors. Studies on chronic lorazepam administration in mice have shown a significant decrease in benzodiazepine binding sites in the cortex after 14 days.[4] Similarly, chronic clonazepam treatment in cultured cortical neurons resulted in an approximately 60% decrease in benzodiazepine receptor binding after 10 days due to a reduction in receptor number.[5] This downregulation is a key mechanism underlying tolerance.

-

Altered Subunit Composition: The GABA-A receptor is a pentameric structure composed of various subunits. Chronic benzodiazepine use can alter the expression of these subunits. Research on lorazepam in mice has demonstrated a decrease in the mRNA concentrations for the α1 and γ2 subunits in the cerebral cortex after 14 and 28 days of treatment.[6] Some studies suggest a decrease in the expression of the α1 subunit and an increase in the α4 subunit, which is insensitive to benzodiazepines.[5]

-

Functional Uncoupling: Beyond changes in receptor number and composition, long-term benzodiazepine exposure can lead to a functional uncoupling between the GABA and benzodiazepine binding sites on the GABA-A receptor. This means that even when the drug is bound to the receptor, its ability to potentiate GABA's inhibitory effect is diminished.

The following table summarizes quantitative data on GABA-A receptor changes following chronic benzodiazepine administration. Note: Data is from studies on various benzodiazepines, as specific quantitative data for clorazepate is limited.

| Benzodiazepine | Animal Model/System | Duration of Treatment | Brain Region | Observed Neurochemical Change | Reference |

| Lorazepam | Mice | 14 days | Cortex | Decrease in benzodiazepine binding | [4] |

| Clonazepam | Cultured Cortical Neurons | 10 days | - | ~60% decrease in benzodiazepine receptor binding | [5] |

| Lorazepam | Mice | 14-28 days | Cerebral Cortex | ~50% decrease in mRNA for α1 and γ2 subunits | [6] |

Glutamatergic System Adaptations

To counteract the persistent increase in GABAergic inhibition, the excitatory glutamatergic system undergoes compensatory changes.

-

NMDA Receptor Changes: Studies on chronic lorazepam administration in rats have shown a decrease in the affinity of cortical NMDA receptors for glutamate (B1630785).[1] Conversely, research on neonatal clonazepam exposure in rats revealed long-term alterations in NMDA receptor subunit expression.[7] Prolonged alprazolam treatment in rats has been shown to increase the expression of NMDAR subunits (NR1, NR2A, NR2B) in the hippocampus.[8][9]

-

Glutamate Release: Chronic lorazepam treatment in rats was associated with a decrease in K+-stimulated glutamate release in the cortex.[1]

The following table summarizes quantitative data on glutamatergic system changes following chronic benzodiazepine administration.

| Benzodiazepine | Animal Model | Duration of Treatment | Brain Region | Observed Neurochemical Change | Reference |

| Lorazepam | Rats | 21 days | Cortex | Decreased affinity of NMDA receptors for glutamate (K(D): 124.4 +/- 13.3 nM vs. 71.6 +/- 10.4 nM in controls) | [1] |

| Lorazepam | Rats | 21 days | Cortex | Decreased K+-stimulated glutamate release (59 +/- 12% vs. 153 +/- 38% in controls) | [1] |

| Alprazolam | Rats | 14 days | Hippocampus | Increase in NMDAR subunits (NR1, NR2A, NR2B) | [8][9] |

Effects on Other Neurotransmitter Systems

While the primary adaptations are seen in the GABA and glutamate systems, long-term benzodiazepine use can also impact other neurotransmitters, though this is less extensively studied for clorazepate specifically. The development of depression-like symptoms with chronic this compound use suggests potential alterations in monoaminergic systems like serotonin (B10506) and dopamine.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited.

Chronic Benzodiazepine Administration in Animal Models

-

Objective: To induce a state of tolerance and dependence to a benzodiazepine.

-

Animal Model: Male Wistar rats or C57BL/6 mice.

-

Drug Administration:

-

Vehicle Control: An equivalent volume of the vehicle (e.g., sterile water with a small amount of Tween 80 for suspension) is administered to the control group.

-

Behavioral Assessment: Tolerance can be assessed by measuring the sedative or anticonvulsant effects of a challenge dose of the benzodiazepine at different time points during the chronic treatment. For example, locomotor activity in an open field test can be used to measure sedation.[4]

Receptor Binding Assays

-

Objective: To quantify the density of benzodiazepine receptors in specific brain regions.

-

Method: Radioligand binding assays on brain tissue homogenates.

-

Protocol Outline:

-

Following chronic treatment and euthanasia, brains are rapidly dissected, and specific regions (e.g., cortex, hippocampus) are isolated.

-

Tissue is homogenized in a suitable buffer.

-

Membrane preparations are incubated with a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [3H]flunitrazepam).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine.

-

Bound and free radioligand are separated by filtration.

-

The amount of radioactivity on the filters is quantified by liquid scintillation counting.

-

Data are analyzed using Scatchard analysis to determine the maximal number of binding sites (Bmax) and the dissociation constant (Kd).[4][5]

-

Measurement of Neurotransmitter Release

-

Objective: To measure the release of neurotransmitters like glutamate from brain slices.

-

Method: In vitro superfusion of brain slices.

-

Protocol Outline:

-

Brain slices from specific regions are prepared.

-

Slices are pre-incubated with a radiolabeled precursor of the neurotransmitter of interest (e.g., [3H]glutamine for glutamate).

-

Slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

Neurotransmitter release is stimulated by depolarization with a high concentration of potassium (e.g., 60 mM K+).[1]

-

Fractions of the superfusate are collected, and the radioactivity is measured.

-

The amount of neurotransmitter released is calculated as a percentage of the total radioactivity in the tissue.

-

Visualizations

Signaling Pathway of Acute this compound (Clorazepate) Action

Caption: Acute mechanism of this compound (clorazepate) action.

Neuroadaptive Changes Following Long-Term this compound Administration

Caption: Neuroadaptive responses to chronic this compound.

Experimental Workflow for Investigating Neurochemical Effects

Caption: Workflow for studying long-term this compound effects.

Conclusion and Future Directions

The long-term administration of this compound induces significant, multifaceted neurochemical adaptations, primarily driven by the brain's attempt to counteract the continuous enhancement of GABAergic inhibition. These changes, including GABA-A receptor downregulation and altered glutamatergic function, are the molecular basis for the development of tolerance and dependence. While the general principles of these adaptations are well-understood from studies of various benzodiazepines, there is a notable lack of research focused specifically on clorazepate.

Future research should aim to:

-

Conduct long-term studies specifically with clorazepate to obtain quantitative data on its neurochemical effects.

-

Investigate the impact of chronic clorazepate on other neurotransmitter systems, such as serotonin and dopamine, to better understand its effects on mood.

-

Explore the potential for novel therapeutic strategies to mitigate the neuroadaptive changes associated with long-term benzodiazepine use, thereby reducing the risks of tolerance and dependence.

A deeper understanding of the specific neurochemical footprint of long-term this compound administration will be invaluable for optimizing its therapeutic use and developing safer pharmacological interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of a 44-day administration of phenobarbital on disposition of clorazepate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adaptive changes in the rat hippocampal glutamatergic neurotransmission are observed during long-term treatment with lorazepam | Publicación [silice.csic.es]

- 4. Pharmacodynamic and receptor binding changes during chronic lorazepam administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chronic clonazepam administration decreases gamma-aminobutyric acidA receptor function in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Decreased GABAA receptor subunit mRNA concentrations following chronic lorazepam administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neonatal Clonazepam Administration Induces Long-Lasting Changes in Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prolonged Alprazolam Treatment Alters Components of Glutamatergic Neurotransmission in the Hippocampus of Male Wistar Rats—The Neuroadaptive Changes following Long-Term Benzodiazepine (Mis)Use [mdpi.com]

- 9. Prolonged Alprazolam Treatment Alters Components of Glutamatergic Neurotransmission in the Hippocampus of Male Wistar Rats-The Neuroadaptive Changes following Long-Term Benzodiazepine (Mis)Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. recoveryfirst.org [recoveryfirst.org]

- 11. Disposition of clorazepate in dogs after single- and multiple-dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

The In-Depth Guide to Clorazepate's Modulation of GABAergic Neurotransmission for Researchers and Drug Development Professionals

An exploration of the molecular mechanisms, quantitative effects, and experimental methodologies underlying the therapeutic action of clorazepate (B1175885) and its active metabolite, desmethyldiazepam, on the GABA-A receptor.

Clorazepate, a benzodiazepine (B76468) prodrug, exerts its primary therapeutic effects—anxiolytic, anticonvulsant, sedative, and muscle relaxant properties—through its active metabolite, desmethyldiazepam (also known as nordiazepam). This technical guide provides a comprehensive overview of the interaction between clorazepate/desmethyldiazepam and the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this crucial drug-receptor interaction.

Core Mechanism of Action: Positive Allosteric Modulation

The binding of desmethyldiazepam induces a conformational change in the GABA-A receptor that increases the receptor's affinity for GABA.[5] This potentiation of GABA's natural inhibitory function leads to an increased frequency of chloride (Cl⁻) channel opening.[2] The subsequent influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a state of central nervous system depression.[5]

Figure 1: Simplified signaling pathway of GABAergic neurotransmission.

References

- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diazepam and desmethyldiazepam differ in their affinities and efficacies at 'central' and 'peripheral' benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. usiena-air.unisi.it [usiena-air.unisi.it]

- 5. Influence of GABAA Receptor α Subunit Isoforms on the Benzodiazepine Binding Site | PLOS One [journals.plos.org]

The Pharmacokinetics of Clorazepate: An In-depth Guide for Animal Research Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of clorazepate (B1175885) in key animal research models. Clorazepate, a benzodiazepine (B76468) prodrug, is rapidly converted to its active metabolite, nordiazepam, which is responsible for its anxiolytic, anticonvulsant, and sedative effects. Understanding the absorption, distribution, metabolism, and excretion (ADME) of clorazepate and nordiazepam is critical for the design and interpretation of preclinical studies.

Core Pharmacokinetic Parameters of Nordiazepam Following Clorazepate Administration

The following tables summarize the key pharmacokinetic parameters of nordiazepam, the primary active metabolite of clorazepate, in various animal models. These data are essential for comparing the disposition of the drug across different species and administration routes.

Table 1: Pharmacokinetics of Nordiazepam in Dogs Following Oral Administration of Clorazepate

| Dosage Regimen | Cmax (ng/mL) | Tmax (minutes) | Half-life (t½) | Volume of Distribution (Vd/F) (L/kg) | Clearance (Cl/F) (mL/min/kg) | Reference |

| Single Dose (2 mg/kg) | 814 ± 334 | 97.9 ± 42.0 | - | 3.18 ± 1.52 | 6.54 ± 2.15 | [1] |

| Multiple Doses (2 mg/kg, q12h for 21 days) | 1308 ± 187.6 | 153 ± 57.9 | - | 1.76 ± 0.647 | 3.09 ± 0.726 | [1] |

| Single Dose (2 mg/kg) with Phenobarbital (B1680315) | 399.3 ± 155.6 | 93 ± 25.8 | Not significantly altered | Not significantly altered | 12.44 ± 2.55 | [2] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; Vd/F: Apparent volume of distribution after oral administration; Cl/F: Apparent total body clearance after oral administration.

Table 2: Pharmacokinetics of Nordiazepam in Other Animal Models

| Animal Model | Administration Route | Dose | Cmax (ng/mL) | Tmax (hours) | Half-life (t½) (hours) | Reference |

| Cat | IV (Diazepam) | 5-20 mg/kg | Proportional to dose | - | - | [3] |

| Cat | IV (Nordiazepam) | 5-10 mg/kg | - | - | - | [3] |

| Greyhound | IV (Diazepam) | 0.5 mg/kg | 305.2 (mean) | 0.36 (mean) | 2.4 | [4] |

| Monkey (Macaca mulatta) | IP (Clorazepate) | 2.6-4.3 mg/kg | - | 1 | - | [5][6] |

IV: Intravenous; IP: Intraperitoneal.

Metabolic Pathway of Clorazepate

Clorazepate is a prodrug that undergoes rapid chemical transformation in the acidic environment of the stomach to its active metabolite, nordiazepam.[7][8] Nordiazepam is then further metabolized in the liver, primarily through hydroxylation, to form oxazepam, which is subsequently conjugated and excreted.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative experimental workflows based on the cited literature.

Oral Administration and Blood Sampling Workflow

This workflow outlines a typical procedure for an oral pharmacokinetic study in dogs.

Analytical Method for Clorazepate and Metabolites

A common analytical technique for quantifying clorazepate and its metabolites in plasma is High-Performance Liquid Chromatography (HPLC).

Discussion of Findings

The pharmacokinetics of clorazepate are largely dictated by the formation and elimination of its active metabolite, nordiazepam.

Absorption and Distribution: Following oral administration, clorazepate is rapidly decarboxylated in the stomach and absorbed as nordiazepam.[8][11] Peak plasma concentrations of nordiazepam are generally observed within 1 to 2 hours in dogs.[1] Nordiazepam is highly protein-bound (97-98%) and widely distributed throughout the body.[10][11]

Metabolism and Excretion: The primary route of metabolism for nordiazepam is hepatic hydroxylation to oxazepam, which is then conjugated and excreted in the urine.[10] The elimination half-life of nordiazepam can be long and varies between species.

Impact of Multiple Dosing and Drug Interactions: Studies in dogs have shown that multiple dosing of clorazepate can lead to drug accumulation, as evidenced by a significant increase in Cmax and a decrease in oral clearance.[1] Co-administration with drugs that induce hepatic enzymes, such as phenobarbital, can significantly increase the clearance of nordiazepam and reduce its plasma concentrations, potentially impacting therapeutic efficacy.[2]

Conclusion

The pharmacokinetic profile of clorazepate in animal models is well-characterized, with a consistent pattern of rapid conversion to nordiazepam and subsequent metabolism and elimination. The data presented in this guide highlight the importance of considering species-specific differences, dosing regimens, and potential drug interactions when designing and interpreting preclinical studies with clorazepate. The provided experimental workflows offer a foundational understanding of the methodologies employed in these critical investigations.

References

- 1. Disposition of clorazepate in dogs after single- and multiple-dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of a 44-day adminsitration of phenobarbital on disposition of clorazepate in dogs [agris.fao.org]

- 3. Pharmacokinetics of diazepam and nordiazepam in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of the cytochrome P-450 substrates phenytoin, theophylline, and diazepam in healthy Greyhound dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Behavioural and pharmacokinetic studies in the monkey (Macaca mulatta) with diazepam, nordiazepam and related 1,4-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clorazepate - Wikipedia [en.wikipedia.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Clorazepate, correlation between metabolism and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clorazepate | C16H11ClN2O3 | CID 2809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

Initial studies on the anxiolytic properties of Tranxene

An In-depth Technical Guide on the Initial Studies of the Anxiolytic Properties of Tranxene (Clorazepate)

Introduction

Clorazepate (B1175885) dipotassium, marketed under the brand name this compound, is a benzodiazepine (B76468) derivative developed in the mid-20th century.[1] It is primarily utilized for its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.[1] This document provides a technical overview of the foundational studies that established the anxiolytic efficacy of clorazepate, focusing on its mechanism of action, pharmacokinetic profile, and the methodologies of early preclinical and clinical investigations. A key characteristic of clorazepate is its nature as a prodrug; it is pharmacologically inactive until metabolized in the body into its active form, desmethyldiazepam (also known as nordiazepam).[2][3][4] This active metabolite is responsible for the therapeutic effects observed.[4]

Mechanism of Action

The anxiolytic effects of clorazepate are mediated through its active metabolite, desmethyldiazepam, which acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system (CNS).[2][5] GABA is the primary inhibitory neurotransmitter in the brain, reducing neuronal excitability.[2]

The process unfolds as follows:

-

Conversion to Active Metabolite : Following oral administration, clorazepate is rapidly decarboxylated in the acidic environment of the stomach to form desmethyldiazepam.[3][4]

-

Binding to GABA-A Receptor : Desmethyldiazepam crosses the blood-brain barrier and binds to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine site.[1][2]

-

Potentiation of GABA Effect : This binding enhances the affinity of the GABA-A receptor for GABA.[6] It does not activate the receptor directly but potentiates the effect of the endogenous GABA.[5][7]

-

Increased Chloride Influx : The potentiation increases the frequency of the GABA-gated chloride channel opening.[2]

-

Neuronal Hyperpolarization : The subsequent influx of chloride ions (Cl-) into the neuron causes hyperpolarization of the cell membrane.[6] This makes the neuron less likely to fire an action potential in response to excitatory stimuli.[2]

-

Anxiolytic Effect : The overall increase in inhibitory neurotransmission in brain regions like the limbic system and hypothalamus results in the reduction of anxiety.[8]

Pharmacokinetics

The clinical activity of clorazepate is determined by the pharmacokinetic profile of its active metabolite, desmethyldiazepam.[4] Clorazepate itself has very little affinity for the benzodiazepine binding site and does not readily penetrate the blood-brain barrier.[4]

| Parameter | Description | Value/Characteristic | Citations |

| Absorption | Clorazepate is rapidly and well absorbed from the GI tract. It is quickly converted to desmethyldiazepam. | Onset of action: 30-60 minutes. | [1][9] |

| Distribution | The active metabolite is widely distributed into body tissues and crosses the blood-brain barrier. | Protein Binding (Desmethyldiazepam): 97–98%. | [10] |

| Metabolism | Clorazepate is a prodrug, rapidly decarboxylated to desmethyldiazepam in the stomach. Desmethyldiazepam is then slowly metabolized in the liver, primarily to oxazepam. | Primary Metabolite: Desmethyldiazepam (nordiazepam). | [2][3] |

| Elimination | Metabolites are excreted primarily in the urine. | Half-life (Desmethyldiazepam): 30-100 hours. | [3][9][11] |

Experimental Protocols: Preclinical & Clinical Studies

Preclinical Assessment: Animal Models of Anxiety

Common Experimental Protocol (e.g., Light-Dark Box Test):

-

Acclimatization : Rodents (typically mice or rats) are acclimatized to the laboratory environment for a set period (e.g., one week) to reduce stress from handling and novel surroundings.[12]

-

Apparatus : The test apparatus consists of a box divided into two compartments: a large, brightly illuminated area and a smaller, dark area, connected by an opening.[14]

-

Drug Administration : Animals are randomly assigned to groups and administered either the vehicle (control) or varying doses of the test compound (e.g., clorazepate) via a specific route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30 minutes).

-

Behavioral Testing : Each animal is placed in the center of the illuminated compartment, and its behavior is recorded for a standard duration (e.g., 5-10 minutes).

-

Data Collection : Key parameters measured include the latency to first enter the dark compartment, the number of transitions between compartments, and the total time spent in the light compartment.[14]

-

Analysis : An increase in the time spent in the light compartment and the number of transitions is interpreted as an anxiolytic-like effect, as rodents naturally prefer darker, enclosed spaces.[14]

Initial Clinical Trials

Early clinical studies were crucial in establishing the anxiolytic efficacy and safety profile of clorazepate in humans. These trials often compared clorazepate to placebo and the existing standard of care, such as diazepam.

Experimental Protocol: Double-Blind, Crossover Trial A common design was the double-blind, placebo-controlled crossover comparison.[15][16]

-

Patient Recruitment : Patients meeting specific diagnostic criteria for non-psychotic anxiety (e.g., Generalized Anxiety Disorder per DSM criteria) were recruited.[16][17]

-

Informed Consent & Baseline : After obtaining informed consent, a baseline assessment of anxiety levels was performed using standardized psychiatric rating scales, such as the Hamilton Anxiety Scale (HAM-A).[17][18]

-

Washout/Placebo Period : Patients typically undergo an initial "washout" period where they receive a placebo to establish a baseline and exclude high placebo responders.[16]

-

Randomized Crossover Treatment : Patients are randomized to a sequence of treatments. For example, a patient might receive clorazepate for a set period (e.g., 2 weeks), followed by a placebo washout (1 week), and then the comparator drug like diazepam (2 weeks).[16] The double-blind nature ensures neither the patient nor the investigator knows which treatment is being administered.

-

Assessments : Anxiety levels and side effects are systematically rated at regular intervals throughout the trial.[18]

-

Data Analysis : The efficacy of each treatment is determined by comparing the reduction in anxiety scores from baseline. Crossover analysis allows each patient to serve as their own control.

Quantitative Data from Initial Clinical Studies

The following tables summarize quantitative data from key early clinical trials that investigated the anxiolytic properties of clorazepate.

Table 1: Dose-Finding and Efficacy Study (28 Days)

This study evaluated the efficacy of a single daily dose of clorazepate in anxious patients.[17]

| Parameter | Value |

| Number of Patients | 12 (7 male, 5 female) |

| Diagnosis | Generalized Anxiety (DSM-III), HAM-A score > 20 |

| Dosage | 15 mg of clorazepate daily at 8 p.m. |

| Duration | 28 days |

| Mean HAM-A Score (Day 1) | 33.9 |

| Mean HAM-A Score (Day 14) | 18.4 (Significant decrease from Day 1) |

| Mean HAM-A Score (Day 28) | 14.7 (Significant decrease from Day 14) |

| Key Pharmacokinetic Finding | Plasma desmethyldiazepam reached a stable plateau by Day 14. |

Citation:[17]

Table 2: Comparative Trial of Clorazepate vs. Diazepam

This study compared the anxiolytic effects of clorazepate administered once daily versus diazepam administered three times daily.[18]

| Parameter | Clorazepate Group | Diazepam Group |

| Number of Patients (n) | 27 | 27 |

| Dosage | 15 mg at night | 5 mg three times a day |

| Duration | 22 days | 22 days |

| Assessment Scales | Hamilton Anxiety Scale (HAM-A), Analogue Scale, Rapid Symptom Checklist | Hamilton Anxiety Scale (HAM-A), Analogue Scale, Rapid Symptom Checklist |

| Outcome | Effective anxiolytic agent | Effective anxiolytic agent |

| Comparative Efficacy | No significant difference observed between the two drug treatments. | No significant difference observed between the two drug treatments. |

Citation:[18]

Table 3: Multi-Center Crossover Trial vs. Diazepam and Placebo

This was a double-blind, placebo-controlled crossover comparison conducted at four centers.[15][16]

| Parameter | Description |

| Study Design | Double-blind, placebo-controlled, crossover |

| Patient Population | Male and female out-patients (15-60 years) with non-psychotic anxiety |

| Treatments | Clorazepate (7.5 mg, 3x daily), Diazepam (5.0 mg, 3x daily), Placebo |

| Treatment Schedule | 1 wk Placebo -> 2 wks Drug 1 -> 1 wk Placebo -> 2 wks Drug 2 -> 1 wk Placebo |

| Primary Finding | Both clorazepate and diazepam were significantly superior to placebo in reducing anxiety. |

| Side Effects | Clorazepate was associated with fewer and less severe side effects, particularly sedation, compared to diazepam. |

Conclusion

The initial studies on this compound (clorazepate) successfully established its profile as an effective anxiolytic agent. Foundational research elucidated its mechanism of action as a prodrug for desmethyldiazepam, which enhances GABAergic inhibition in the CNS.[2][4] Preclinical assessments in established animal models would have provided the basis for human trials. Subsequent controlled clinical studies, utilizing robust methodologies such as double-blind, placebo-controlled, and crossover designs, provided quantitative evidence of its efficacy.[16][17][18] These trials demonstrated that clorazepate significantly reduced symptoms of anxiety, with an efficacy comparable to the standard benzodiazepine, diazepam, but with a potentially more favorable side-effect profile, particularly concerning sedation.[16][18] These seminal findings secured its role in the clinical management of anxiety disorders.

References

- 1. What is Clorazepate Dipotassium used for? [synapse.patsnap.com]

- 2. What is the mechanism of Clorazepate Dipotassium? [synapse.patsnap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Benzodiazepine interactions with GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clorazepate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. Clonazepam - Wikipedia [en.wikipedia.org]

- 8. Diazepam - Wikipedia [en.wikipedia.org]

- 9. minicule.com [minicule.com]

- 10. drugs.com [drugs.com]

- 11. This compound (Clorazepate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 12. jddtonline.info [jddtonline.info]

- 13. Animal models for the study of anti-anxiety agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preliminary report of a simple animal behavior model for the anxiolytic effects of benzodiazepines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 15. Controlled Trial of Dipotassium Clorazepate (‘this compound’) in Anxiety | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 16. cambridge.org [cambridge.org]

- 17. [Efficacy and kinetics of chlorazepate administered to anxious patients in a single daily dose] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A controlled comparative trial of clorazepate (this compound) and diazepam (Valium) for anxiety : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

The Cellular and Molecular Basis of Clorazepate's Anticonvulsant Effects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clorazepate (B1175885), a benzodiazepine (B76468) class drug, exerts its anticonvulsant effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This guide provides a comprehensive overview of the cellular and molecular mechanisms underlying clorazepate's therapeutic action. It details the metabolic activation of this prodrug, its interaction with specific GABA-A receptor subunits, the resulting enhancement of GABAergic inhibition, and the experimental methodologies used to elucidate these processes. Quantitative data on receptor binding, current potentiation, and anticonvulsant efficacy are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using detailed diagrams to facilitate a deeper understanding of the pharmacodynamics of clorazepate.

Introduction

Clorazepate is a long-acting benzodiazepine used in the management of anxiety disorders, acute alcohol withdrawal, and as an adjunctive therapy for partial seizures.[1][2] Its clinical efficacy as an anticonvulsant stems from its ability to enhance the inhibitory neurotransmission mediated by GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[2][3] This guide will delve into the intricate cellular and molecular mechanisms that form the basis of clorazepate's anticonvulsant properties.

Metabolism and Activation

Clorazepate is administered as a prodrug, dipotassium (B57713) clorazepate, which is pharmacologically inactive.[3][4] Upon oral administration, it undergoes rapid and almost complete decarboxylation in the acidic environment of the stomach to form its active metabolite, nordiazepam (desmethyldiazepam).[4][5] Nordiazepam is then readily absorbed into the systemic circulation and crosses the blood-brain barrier to exert its effects on the CNS.[5][6]

Nordiazepam is further metabolized in the liver, primarily through hydroxylation, to form other active metabolites such as oxazepam, which also contribute to the overall therapeutic effect.[5] The long half-life of nordiazepam (approximately 40-50 hours) is responsible for the prolonged duration of action of clorazepate.[6]

Metabolic pathway of clorazepate to its active metabolites.

Molecular Mechanism of Action: GABA-A Receptor Modulation

The anticonvulsant effects of clorazepate's active metabolite, nordiazepam, are mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel.[1][3]

The GABA-A Receptor

The GABA-A receptor is a pentameric transmembrane protein complex that forms a chloride (Cl⁻) selective ion channel.[7] The receptor is typically composed of two α, two β, and one γ subunit.[7] The binding of GABA to its sites at the interface between the α and β subunits triggers the opening of the chloride channel, leading to an influx of Cl⁻ ions into the neuron.[7] This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.[1]

Allosteric Modulation by Nordiazepam

Signaling pathway of nordiazepam's action on the GABA-A receptor.

GABA-A Receptor Subtype Selectivity

The pharmacological effects of benzodiazepines are influenced by the specific α subunit present in the GABA-A receptor complex. Different α subunits are associated with distinct clinical effects:

-

α1 subunits: Mediate sedative and amnesic effects.

-

α2 and α3 subunits: Mediate anxiolytic effects.

-

α5 subunits: Involved in learning and memory.

While specific binding affinity data for nordiazepam across all subtypes is limited, data for its parent compound, diazepam, provides valuable insight. Diazepam exhibits relatively low subtype selectivity, binding with high affinity to GABA-A receptors containing α1, α2, α3, and α5 subunits.[6][11] This broad activity profile contributes to the diverse clinical effects of clorazepate, including its anticonvulsant, anxiolytic, and sedative properties.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of benzodiazepines with the GABA-A receptor and the anticonvulsant efficacy of clorazepate. Note: As specific data for nordiazepam is limited, data for diazepam is presented as a close pharmacological proxy.

Table 1: Binding Affinities (Ki) of Diazepam for Human GABA-A Receptor Subtypes

| GABA-A Receptor Subtype | Ki (nM) |

| α1β3γ2 | 18.3 |

| α2β3γ2 | 10.5 |

| α3β3γ2 | 12.1 |

| α5β3γ2 | 15.6 |

| Data derived from radioligand binding assays with [³H]flunitrazepam.[6][11] |

Table 2: Potentiation of GABA-Induced Currents by Diazepam

| GABA-A Receptor Subtype | Diazepam Concentration | Potentiation of GABA Current | Shift in GABA EC50 |

| α1β2γ2 | 1 µM | ~200% | ~2-fold leftward shift[12] |

| α2β2γ2 | 1 µM | ~200% | Not specified |

| α5β2γ2 | 1 µM | ~200% | Not specified |

| Data obtained from electrophysiological studies on recombinant receptors.[1] |

Table 3: Anticonvulsant Efficacy of Clorazepate in Animal Models

| Animal Model | Seizure Type | Species | Route of Administration | ED50 (mg/kg) |

| Pentylenetetrazole (PTZ) | Clonic | Mouse | Intravenous | 2.0 (at 1 hour) |

| ED50 is the dose required to protect 50% of animals from seizures. |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the anticonvulsant effects of clorazepate.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes containing the GABA-A receptor of interest are isolated from cultured cells (e.g., HEK293) transiently or stably expressing the desired subunit combination.

-

Incubation: The membranes are incubated in a buffer solution with a constant concentration of a radiolabeled benzodiazepine (e.g., [³H]flunitrazepam) and varying concentrations of the unlabeled test compound (nordiazepam).

-

Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology (Patch-Clamp)

This technique is used to measure the ion flow across the cell membrane and to quantify the potentiation of GABA-induced currents by nordiazepam.

Workflow for an electrophysiology (patch-clamp) experiment.

Methodology:

-

Cell Culture: Cells (e.g., HEK293T or Xenopus oocytes) are transfected with cDNAs encoding the desired GABA-A receptor subunits.

-

Patch-Clamp Recording: A glass micropipette filled with an electrolyte solution is used to form a tight seal with the membrane of a single cell. The patch of membrane under the pipette is then ruptured to allow electrical access to the entire cell (whole-cell configuration).

-

Drug Application: A rapid drug application system is used to apply GABA at a specific concentration to elicit a baseline chloride current. Subsequently, GABA is co-applied with various concentrations of nordiazepam to measure the potentiated current.

-

Data Analysis: The amplitude, activation, and deactivation kinetics of the chloride currents are recorded and analyzed. Dose-response curves for GABA in the absence and presence of nordiazepam are constructed to determine the shift in the half-maximal effective concentration (EC50) and the maximum potentiation of the GABA-induced current.

Animal Models of Seizures

In vivo models are essential for evaluating the anticonvulsant efficacy of drugs.

PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.

Methodology:

-

Animal Preparation: Mice or rats are used. The test compound (clorazepate) or vehicle is administered at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) routes.

-

PTZ Administration: After a predetermined time, a convulsive dose of PTZ (e.g., 85 mg/kg, s.c. for mice) is administered.

-

Observation: Animals are observed for a specific period (e.g., 30 minutes) for the occurrence of seizures, which are scored based on their severity (e.g., latency to first clonus, presence of tonic hindlimb extension).

-

Data Analysis: The dose of the test compound that protects 50% of the animals from a specific seizure endpoint (e.g., tonic hindlimb extension) is calculated as the median effective dose (ED50).

This model induces tonic-clonic seizures through electrical stimulation and is used to identify drugs that prevent seizure spread.

Methodology:

-

Animal Preparation: As in the PTZ model, animals are pre-treated with the test compound or vehicle.

-

Electrical Stimulation: A brief electrical stimulus is delivered through corneal or ear-clip electrodes.

-

Observation: The primary endpoint is the presence or absence of tonic hindlimb extension.

-

Data Analysis: The ED50 is calculated as the dose that prevents tonic hindlimb extension in 50% of the animals.

Conclusion

The anticonvulsant effects of clorazepate are a direct consequence of the positive allosteric modulation of GABA-A receptors by its active metabolite, nordiazepam. This modulation enhances GABAergic inhibition, thereby reducing neuronal hyperexcitability and suppressing seizure activity. The understanding of these cellular and molecular mechanisms, elucidated through a combination of in vitro and in vivo experimental approaches, is crucial for the rational development of novel and more selective anticonvulsant therapies. This guide has provided a detailed overview of these mechanisms, supported by quantitative data and experimental protocols, to serve as a valuable resource for professionals in the field of neuroscience and drug discovery.

References

- 1. High-Dose Benzodiazepines Positively Modulate GABAA Receptors via a Flumazenil-Insensitive Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Augmentation of GABA-induced chloride current in frog sensory neurons by diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. Diazepam enhancement of GABA-gated currents in binary and ternary GABAA receptors: relationship to benzodiazepine binding site density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current potentiation by diazepam but not GABA sensitivity is determined by a single histidine residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct evidence for diazepam modulation of GABAA receptor microscopic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. usiena-air.unisi.it [usiena-air.unisi.it]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diazepam and (--)-pentobarbital: fluctuation analysis reveals different mechanisms for potentiation of gamma-aminobutyric acid responses in cultured central neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Preparation of Clorazepate Dipotassium Solutions for In Vitro Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clorazepate (B1175885) dipotassium (B57713) is a benzodiazepine (B76468) that acts as a prodrug of desmethyldiazepam (nordiazepam). It is well-documented for its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.[1][2] These effects are primarily mediated through the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][3] For researchers investigating the effects of clorazepate dipotassium in vitro, proper preparation of the compound is critical to ensure accurate and reproducible results. This document provides a detailed protocol for the dissolution of clorazepate dipotassium for use in a variety of in vitro studies, including cell culture experiments and electrophysiological recordings.

Data Presentation

The following table summarizes the key quantitative data for the preparation of clorazepate dipotassium solutions.

| Parameter | Value | Reference |

| Molecular Weight | 408.92 g/mol | [2] |

| Solubility in Water | Very soluble | [4][5] |

| Solubility in Organic Solvents | Insoluble in common organic solvents | [2][4] |

| Aqueous Solution Stability | Unstable at room temperature, forming a clear, light yellow, alkaline solution.[2][4] More stable at 4°C.[6] | [2][4][6] |

| Recommended Solvents for In Vitro Stock | Sterile, distilled water or Dimethyl sulfoxide (B87167) (DMSO) | Inferred from solubility data and common lab practice |

| Recommended Stock Concentration | 1 - 10 mg/mL | Inferred from solubility data |

| Storage of Stock Solution | Aliquot and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles. | General laboratory best practice |

| Typical In Vitro Working Concentrations | 0.1 - 10 µg/mL (for the active metabolite, nordiazepam) | [3][4] |

Experimental Protocols

This section provides detailed methodologies for the preparation of clorazepate dipotassium stock and working solutions for in vitro experiments.

Materials

-

Clorazepate dipotassium powder

-

Sterile, distilled water

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)

-

Sterile, serological pipettes

-

Vortex mixer

-

0.22 µm sterile syringe filter

Preparation of a 10 mg/mL Stock Solution in Sterile Water

-

Weigh out 10 mg of clorazepate dipotassium powder in a sterile conical tube.

-

Add 1 mL of sterile, distilled water to the tube.

-

Vortex the solution until the powder is completely dissolved. The solution should be clear and light yellow.[2][4]

-

Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C. Due to the instability of aqueous solutions, it is recommended to use the stock solution within one month.[6]

Preparation of a 10 mg/mL Stock Solution in DMSO

-

Weigh out 10 mg of clorazepate dipotassium powder in a sterile conical tube.

-

Add 1 mL of cell culture grade DMSO to the tube.

-

Vortex the solution until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C. DMSO stock solutions are generally more stable than aqueous solutions.

Preparation of Working Solutions

-

Thaw a single aliquot of the clorazepate dipotassium stock solution (either water or DMSO-based) at room temperature.

-

Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or physiological buffer.

-

Important: When using a DMSO stock solution, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

-

Gently mix the working solution by pipetting or inverting the tube.

-

Apply the working solution to the in vitro system as required by the experimental design.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for preparing clorazepate dipotassium solutions and the signaling pathway through which it exerts its effects.

References

- 1. What is the mechanism of Clorazepate Dipotassium? [synapse.patsnap.com]

- 2. Clorazepate - Wikipedia [en.wikipedia.org]

- 3. Distribution of diazepam and nordiazepam between plasma and whole blood and the influence of hematocrit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diazepam and N-desmethyldiazepam concentrations in saliva, plasma and CSF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Administration of Tranxene® (Clorazepate Dipotassium) in Rodent Behavioral Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranxene®, the brand name for clorazepate (B1175885) dipotassium, is a benzodiazepine (B76468) class medication with anxiolytic, sedative, and anticonvulsant properties. It functions as a prodrug, rapidly converting to its active metabolite, nordiazepam, in the body.[1] Nordiazepam exerts its effects by potentiating the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[1] Due to these properties, this compound is a valuable tool in preclinical rodent models for studying anxiety, epilepsy, and sedation.

These application notes provide detailed protocols for the administration of this compound in common rodent behavioral assays, including the elevated plus-maze (EPM) and the open field test (OFT). The information is intended to guide researchers in designing and executing studies to evaluate the behavioral effects of this compound.

Mechanism of Action and Signaling Pathway